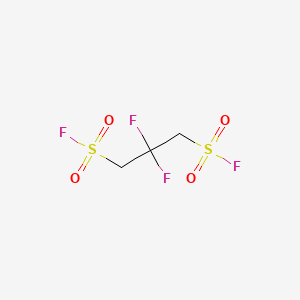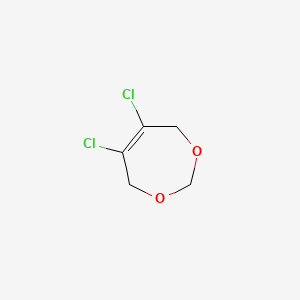
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine is a heterocyclic compound that belongs to the family of dioxepines These compounds are characterized by a seven-membered ring containing two oxygen atoms The presence of chlorine atoms at the 5 and 6 positions adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine can be achieved through several methods. One common approach involves the cycloaddition reaction of α-diazocarbonyl compounds with aldehydes or imines in the presence of a catalyst. For instance, a combination of Rhodium(II) salt and chiral N,N’-dioxide–Samarium(III) complex has been used to promote the tandem carbonyl ylide formation and asymmetric [4 + 3]-cycloaddition, yielding various chiral dihydro-1,3-dioxepines with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxepines, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
cis-4,7-Dihydro-1,3-dioxepin: A similar compound with a different substitution pattern, used in hydroformylation reactions to form optically active aldehydes.
2-propyl-4,7-dihydro-1,3-dioxepine: Another related compound with different alkyl substituents, used in various organic synthesis applications.
Uniqueness
5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of chlorine atoms at the 5 and 6 positions, which significantly influence its chemical reactivity and potential applications. This substitution pattern distinguishes it from other dioxepines and contributes to its specific properties and uses.
Propiedades
Número CAS |
103763-67-3 |
|---|---|
Fórmula molecular |
C5H6Cl2O2 |
Peso molecular |
169.00 g/mol |
Nombre IUPAC |
5,6-dichloro-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C5H6Cl2O2/c6-4-1-8-3-9-2-5(4)7/h1-3H2 |
Clave InChI |
MKTJJDSALUPDQN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(COCO1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



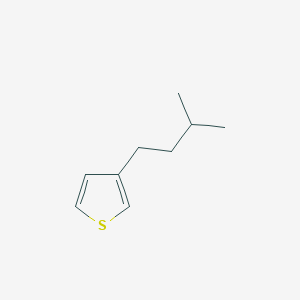
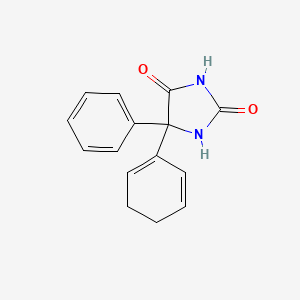
![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
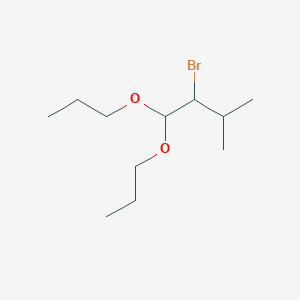
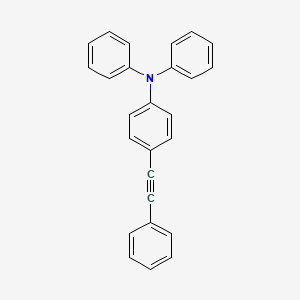
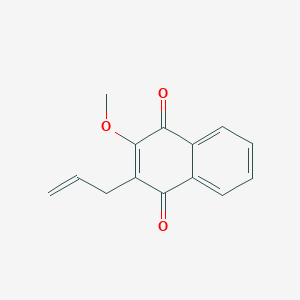
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)


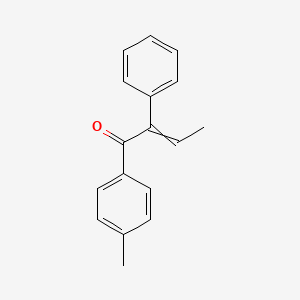
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
